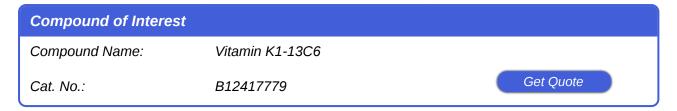


Application Notes & Protocols: Measuring Vitamin K1 Absorption and Bioavailability with Stable Isotopes

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The accurate measurement of Vitamin K1 (phylloquinone) absorption and bioavailability is crucial for establishing dietary recommendations, understanding its role in health and disease, and developing effective supplementation strategies. The use of stable isotope tracers, such as deuterium-labeled (d-PK) or carbon-13-labeled (¹³C-PK) phylloquinone, offers a powerful and safe methodology to kinetically track Vitamin K1 in the body, distinguishing it from endogenous pools. This document provides detailed application notes and experimental protocols for conducting Vitamin K1 absorption and bioavailability studies in human subjects using stable isotope dilution techniques coupled with mass spectrometry.

Data Presentation: Quantitative Summary of Vitamin K1 Bioavailability

The following tables summarize key quantitative data from studies utilizing stable isotopes to measure Vitamin K1 absorption and bioavailability.

Table 1: Absolute Bioavailability of Purified Phylloguinone



Isotope Used	Administr ation Route	Dose	Number of Subjects	Mean Bioavaila bility (%)	Standard Deviation (%)	Referenc e
ring-D₄ Vitamin K1	Oral capsule	4 μg	10	13	9	[1][2]

Table 2: Bioavailability of Phylloquinone from Food Matrices

Isotope Used	Food Matrix	Dose of Labeled PK	Number of Subjects	Mean Bioavaila bility (%)	Range (%)	Referenc e
¹³ C- Phylloquin one	Kale	156 nmol (70 μg)	6	4.7	1-14	[3][4][5]
Deuterated Phylloquin one	Collard Greens	396 ± 28 μg	5	Not directly calculated	-	
Deuterated Phylloquin one	Broccoli	168 μg	1	Not directly calculated	-	_

Table 3: Pharmacokinetic Parameters of Intravenously Administered Vitamin K1

Parameter	Value	Standard Deviation	Reference
Half-time (fast component)	0.22 h	0.14	
Half-time (slow component)	2.66 h	1.69	

Experimental Protocols



Protocol 1: Determination of Absolute Bioavailability of Vitamin K1 Using a Dual Isotope Method

This protocol is adapted from the methodology described by Jones et al. (2008) and allows for the simultaneous measurement of disposal kinetics and absolute absorption.

- 1. Materials and Reagents:
- Stable Isotopes:
 - methyl-¹³C Vitamin K1 (for steady-state labeling)
 - ring-D₄ Vitamin K1 (for oral absorption)
- Intravenous Vitamin K1 solution (e.g., Konakion® MM)
- · Gelatin capsules
- Groundnut oil (or other suitable carrier oil)
- Equipment for blood collection (e.g., EDTA tubes)
- Centrifuge
- HPLC system
- Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
- 2. Study Design and Isotope Administration:
- Steady-State Labeling (Days 1-6):
 - Administer capsules containing 3 μg of methyl-¹³C Vitamin K1 to subjects three times a day for six days. This establishes a steady-state enrichment of plasma Vitamin K1.
- Kinetic and Absorption Study (Day 7):



- After an overnight fast, collect a baseline blood sample.
- Administer a single intravenous dose of unlabeled Vitamin K1 (e.g., Konakion® MM) to determine disposal kinetics.
- Simultaneously, administer an oral capsule containing 4 μg of ring-D₄ Vitamin K1 in a carrier oil to measure absorption.

3. Blood Sample Collection:

- Collect venous blood samples into EDTA tubes at the following time points post-dose: 0, 2, 5, 10, 20, 30, 40, 50, 60, and 90 minutes, and then at 2, 4, 6, 8, 24, 48, and 72 hours.
- Immediately after collection, centrifuge the blood samples at approximately 2000 g for 20 minutes at 4°C to separate the plasma.
- Store plasma samples at -80°C until analysis.
- 4. Sample Preparation and Analysis:
- Extraction:
 - Perform a liquid-liquid extraction of Vitamin K1 from the plasma samples.
 - Incorporate enzyme hydrolysis with lipase and cholesterol esterase to release Vitamin K1 from lipoproteins.
 - Further purify the extract using solid-phase extraction (SPE).
- Derivatization (for GC/MS):
 - Derivatize the purified Vitamin K1 to its pentafluoropropionyl ester for improved chromatographic properties and sensitivity.
- Analysis:
 - Measure the total plasma Vitamin K1 concentration using a validated HPLC method.



 Determine the isotopic composition (enrichment of ¹³C-PK and D₄-PK) using GC/MS or LC-MS/MS.

5. Data Analysis:

- Model the disposal kinetics of the intravenous dose to a two-compartmental model to determine kinetic parameters.
- Use the kinetic parameters derived from the intravenous dose to calculate the absolute absorption of the oral deuterated Vitamin K1 dose from its appearance and disappearance in the plasma.

Protocol 2: Measuring Vitamin K1 Bioavailability from an Intrinsically Labeled Food Source

This protocol is based on studies involving the consumption of kale and broccoli intrinsically labeled with stable isotopes.

1. Materials and Reagents:

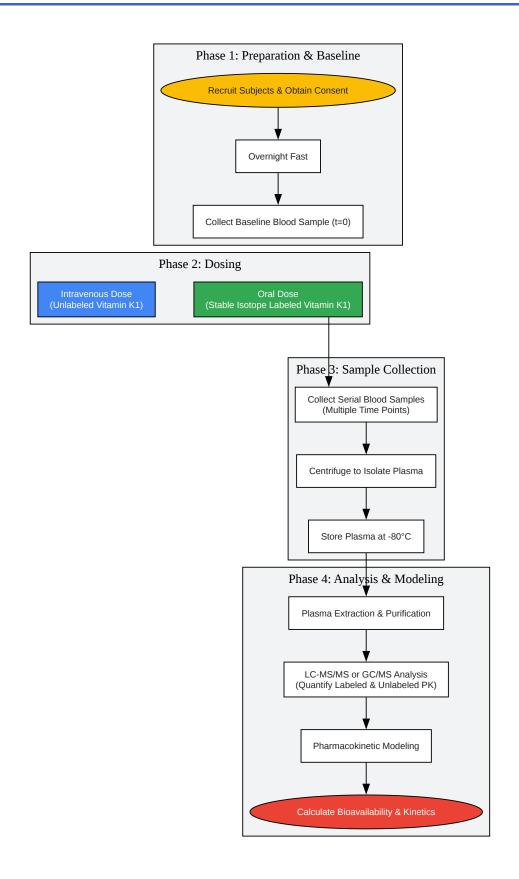
- Intrinsically labeled food source (e.g., ¹³C-labeled kale or deuterium-labeled broccoli). This is achieved by growing the plants in a controlled environment with a labeled source of carbon (¹³CO₂) or water (D₂O).
- A standardized meal or carrier oil (e.g., 30 g of vegetable oil) to be consumed with the labeled food.
- Equipment for blood collection (EDTA tubes).
- Centrifuge.
- HPLC-MS or HPLC-MS/MS system.
- 2. Study Design and Administration:
- After an overnight fast, collect a baseline blood sample.



- Provide subjects with a single serving of the isotopically labeled vegetable (e.g., 400 g of ¹³C-labeled kale) along with a standardized amount of fat (e.g., 30 g of vegetable oil) to facilitate absorption.
- 3. Blood Sample Collection:
- Collect serial venous blood samples at multiple time points following the meal. A typical schedule would include baseline (0 hours), and then at 2, 4, 6, 8, 10, 12, 24, 48, 72, and up to several hundred hours post-ingestion to capture the full pharmacokinetic profile.
- Process and store plasma samples as described in Protocol 1.
- 4. Sample Preparation and Analysis:
- Extract and purify Vitamin K1 from plasma as detailed in Protocol 1.
- Analyze the samples using HPLC-MS or HPLC-MS/MS to quantify the concentration of the labeled phylloquinone (e.g., ¹³C-phylloquinone) that appears in the circulation over time.
- 5. Data Analysis:
- Plot the plasma concentration of the labeled Vitamin K1 versus time.
- Use compartmental modeling to analyze the plasma concentration-time data. This allows for the calculation of key pharmacokinetic parameters, including bioavailability, body pool sizes, and turnover rates.
- The bioavailability is calculated by comparing the amount of labeled Vitamin K1 that appears
 in the systemic circulation to the total amount ingested.

Visualizations

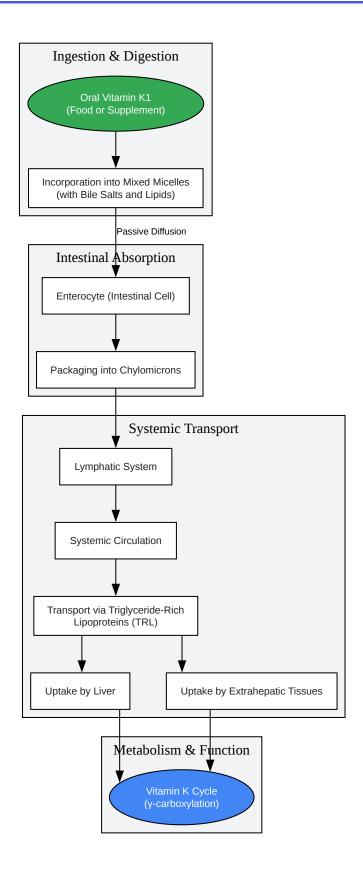




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Caption: Experimental workflow for a dual-isotope Vitamin K1 bioavailability study.





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Caption: Physiological pathway of Vitamin K1 absorption and transport.



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